7-(Heptafluoropropyl)-7-hydroxy-4,9-dimethoxy-6,7-dihydro-5H-furo[3,2-g][1]benzopyran-5-one
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Overview
Description
7-(Heptafluoropropyl)-7-hydroxy-4,9-dimethoxy-6,7-dihydro-5H-furo3,2-gbenzopyran-5-one is a complex organic compound that belongs to the class of benzopyrans. This compound is characterized by its unique structure, which includes a heptafluoropropyl group, hydroxy group, and dimethoxy groups attached to a furobenzopyran core. The presence of fluorine atoms in the heptafluoropropyl group imparts unique chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Heptafluoropropyl)-7-hydroxy-4,9-dimethoxy-6,7-dihydro-5H-furo3,2-gbenzopyran-5-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 2-benzoyl-3-methyl-5-acetyl-6-hydroxybenzofuran with heptafluoropropyl bromide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, followed by methylation using dimethyl sulfate to introduce the dimethoxy groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
7-(Heptafluoropropyl)-7-hydroxy-4,9-dimethoxy-6,7-dihydro-5H-furo3,2-gbenzopyran-5-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the furobenzopyran core can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or other nucleophiles in appropriate solvents.
Major Products Formed
Oxidation: Formation of 7-(Heptafluoropropyl)-7-oxo-4,9-dimethoxy-6,7-dihydro-5H-furobenzopyran-5-one.
Reduction: Formation of 7-(Heptafluoropropyl)-7-hydroxy-4,9-dimethoxy-6,7-dihydro-5H-furobenzopyran-5-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-(Heptafluoropropyl)-7-hydroxy-4,9-dimethoxy-6,7-dihydro-5H-furo3,2-gbenzopyran-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 7-(Heptafluoropropyl)-7-hydroxy-4,9-dimethoxy-6,7-dihydro-5H-furo3,2-gbenzopyran-5-one involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation . Additionally, the presence of fluorine atoms enhances its binding affinity to target proteins, increasing its potency.
Comparison with Similar Compounds
Similar Compounds
Khellin: 4,9-Dimethoxy-7-methyl-5H-furobenzopyran-5-one, a naturally occurring compound with similar structural features.
Benzopyran-annulated pyrano[2,3-c]pyrazoles: Synthetic compounds with a benzopyran core, known for their antimicrobial and anticancer activities.
Ipriflavone: 7-Isopropoxy-3-phenyl-4H-1-benzopyran-4-one, a synthetic flavonoid with osteogenic properties.
Uniqueness
7-(Heptafluoropropyl)-7-hydroxy-4,9-dimethoxy-6,7-dihydro-5H-furo3,2-gbenzopyran-5-one is unique due to the presence of the heptafluoropropyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents.
Properties
CAS No. |
376380-76-6 |
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Molecular Formula |
C16H11F7O6 |
Molecular Weight |
432.24 g/mol |
IUPAC Name |
7-(1,1,2,2,3,3,3-heptafluoropropyl)-7-hydroxy-4,9-dimethoxy-6H-furo[3,2-g]chromen-5-one |
InChI |
InChI=1S/C16H11F7O6/c1-26-9-6-3-4-28-10(6)12(27-2)11-8(9)7(24)5-13(25,29-11)14(17,18)15(19,20)16(21,22)23/h3-4,25H,5H2,1-2H3 |
InChI Key |
YOOBVPCHJTZLKY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=O)CC(OC2=C(C3=C1C=CO3)OC)(C(C(C(F)(F)F)(F)F)(F)F)O |
Origin of Product |
United States |
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